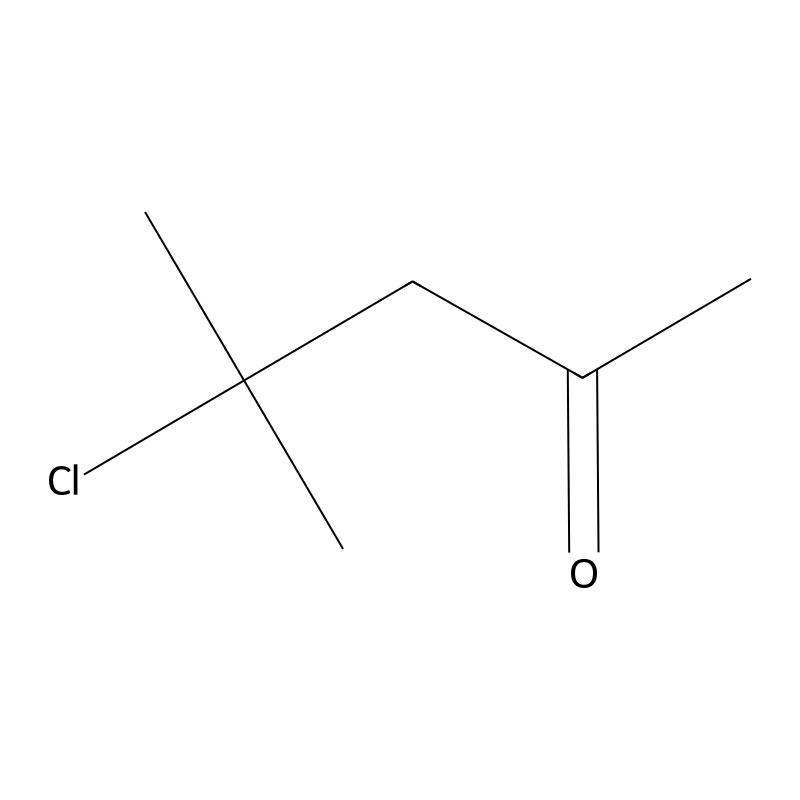

4-Chloro-4-methylpentan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-4-methylpentan-2-one is an organic compound with the molecular formula C₆H₁₁ClO. It features a chlorinated ketone structure, characterized by a chlorine atom attached to the fourth carbon of a methylpentanone backbone. This compound is notable for its unique reactivity due to the presence of both a ketone and a chlorine substituent, which enhances its utility in various

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: Under strong oxidizing conditions, the compound can be oxidized to form carboxylic acids or other oxidized derivatives .

Laboratory Synthesis

One common laboratory method for synthesizing 4-chloro-4-methylpentan-2-one involves the chlorination of 4-methylpentan-2-one using chlorine gas in the presence of a catalyst such as aluminum chloride. This reaction typically requires controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production

On an industrial scale, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield. The process often includes purification steps like distillation to separate the desired product from by-products and unreacted starting materials .

Several compounds share structural similarities with 4-chloro-4-methylpentan-2-one:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylpentan-2-one | Lacks chlorine; simple ketone | Commonly used solvent; less reactive than chlorinated variants. |

| 2-Chloro-4-methylpentane | Chlorine at a different position | Different reactivity profile due to positional variance. |

| 4-Methyl-2-pentanone | Similar backbone but different functional group positioning | Different reactivity; lacks chlorine substituent. |

Uniqueness

The presence of both a chlorine atom and a ketone group in 4-chloro-4-methylpentan-2-one imparts distinct reactivity compared to its non-chlorinated counterparts. This dual functionality allows it to participate in a wider range of reactions, making it a versatile compound in chemical synthesis .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant